4-Bromo-2-(4-fluorophenyl)thiazole
Overview
Description
4-Bromo-2-(4-fluorophenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 4-Bromo-2-(4-fluorophenyl)thiazole may also interact with various biological targets.
Mode of Action
It’s known that thiazole derivatives can exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological functions of the targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Some thiazole derivatives have shown promising antimicrobial and antiproliferative activities , suggesting that this compound might have similar effects.
Action Environment
The synthesis of this compound involves conditions such as inert atmosphere and specific temperature , which might suggest that certain environmental conditions could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-(4-fluorophenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction between this compound and these enzymes can lead to the modulation of biochemical pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins . Additionally, this compound may affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, it may inhibit the activity of tyrosine kinases by binding to their ATP-binding sites . This inhibition can lead to the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, cytochrome P450 enzymes may be involved in the oxidation of this compound, leading to the formation of metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can be distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-fluorophenyl)thiazole typically involves the reaction of 4-fluoroaniline with bromine and sulfur-containing reagents under controlled conditions. One common method includes the cyclization of 4-fluoroaniline with carbon disulfide and bromine in the presence of a base, followed by oxidation to form the thiazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Bromo-2-(4-fluorophenyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
4-Bromo-2-phenylthiazole: Lacks the fluorine substitution, which can affect its biological activity.
2-(4-Fluorophenyl)thiazole: Lacks the bromine substitution, leading to different reactivity and properties.
4-Bromo-2-(4-chlorophenyl)thiazole: Substituted with chlorine instead of fluorine, which can influence its chemical behavior and biological effects.
Uniqueness: 4-Bromo-2-(4-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-1-3-7(11)4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFXTPEZJYBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296264 | |
Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142196-38-0 | |
Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142196-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(4-fluorophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001296264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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